molecular formula C20H22N2S B1675118 Levomequitazine CAS No. 88598-74-7

Levomequitazine

Cat. No.: B1675118
CAS No.: 88598-74-7
M. Wt: 322.5 g/mol
InChI Key: HOKDBMAJZXIPGC-INIZCTEOSA-N
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Description

Levomequitazine is a small molecule drug that acts as a histamine H1 receptor antagonist. It is a derivative of phenothiazine and is known for its antihistaminic properties. This compound is used primarily for the treatment of allergic conditions such as seasonal allergic rhinitis .

Mechanism of Action

Target of Action

Levomequitazine, also known as L-mequitazine, is a small molecule drug . Its primary target is the Histamine H1 receptor . The H1 receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries .

Mode of Action

This compound acts as an antagonist at the H1 receptor . It binds to the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway. Histamine, acting on H1-receptors, produces various symptoms such as pruritis, vasodilatation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking the H1 receptors, this compound prevents these effects, providing relief from symptoms of allergies and other conditions where histamine activity is heightened .

Pharmacokinetics

As a small molecule drug, it is expected to have good bioavailability and to be metabolized primarily in the liver

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blocking of histamine activity. By binding to H1 receptors, this compound prevents histamine from exerting its effects, leading to a reduction in allergy symptoms such as sneezing, watery and itchy eyes, and runny nose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs. Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can impact how a drug like this compound is metabolized and how effectively it works . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levomequitazine can be synthesized through a series of chemical reactions starting from phenothiazine derivatives. The synthesis involves the introduction of a 1-azabicyclo[2.2.2]octane moiety to the phenothiazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Levomequitazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Levomequitazine has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.

    Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.

    Industry: Employed in the development of new antihistaminic drugs and formulations

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher potency and selectivity for the histamine H1 receptor compared to its racemic mixture, Mequitazine. This results in more effective symptom relief with potentially fewer side effects .

Properties

IUPAC Name

10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDBMAJZXIPGC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048771
Record name Levomequitazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88598-74-7
Record name Levomequitazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomequitazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMEQUITAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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